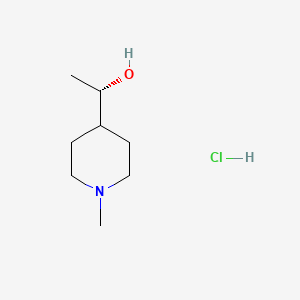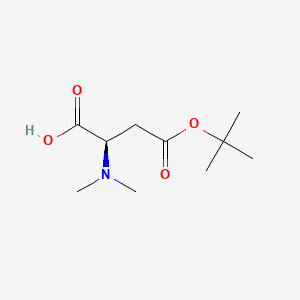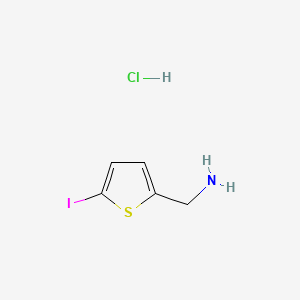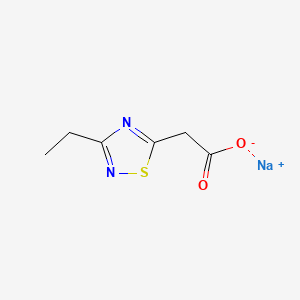
(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride, also known as (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl, is a synthetic compound that is used for a variety of scientific applications. It is a chiral compound with a molecular weight of 192.63 g/mol, and is a white crystalline solid at room temperature. It has a melting point of 158-160 °C and a boiling point of 197-199 °C. (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl is most commonly used as a reagent in organic synthesis, and is also used in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as well as a starting material for the synthesis of other compounds. It is also used in the synthesis of chiral compounds, which are important in the field of medicinal chemistry. In addition, (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl is used in the synthesis of fluorescent dyes, which are used in biological and chemical research.
Wirkmechanismus
The mechanism of action of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl is not fully understood. However, it is believed to act as a proton donor in the presence of a strong base, such as sodium hydride. This proton donation allows the compound to react with other molecules, such as ethyl chloroformate, which is used in the synthesis of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl are not well understood. However, it is believed to be non-toxic and non-irritating to the skin and eyes. It is also believed to be non-carcinogenic and non-mutagenic.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl is that it is relatively easy to synthesize and can be used in a variety of scientific research applications. Additionally, it is non-toxic and non-irritating, making it a safe reagent to use in laboratory experiments. However, it is important to note that the compound has a low solubility in water, making it difficult to use in certain types of experiments.
Zukünftige Richtungen
The future of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl is promising. Further research is needed to better understand its biochemical and physiological effects, as well as its potential applications in medicinal chemistry. Additionally, research is needed to explore new methods of synthesis and to develop new uses for the compound. Additionally, research is needed to explore the potential of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl as a chiral catalyst, as well as its potential for use in drug development. Finally, research is needed to explore the potential of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl as a fluorescent dye.
Synthesemethoden
(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl can be synthesized using several different methods. One of the most common methods is the reaction of 1-methylpiperidine with ethyl chloroformate in the presence of triethylamine. This reaction produces the desired compound in high yield, with the reaction taking place at room temperature. Another method for the synthesis of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl is the reaction of 1-methylpiperidine with ethyl chloroformate in the presence of a strong base such as sodium hydride. This reaction is carried out at higher temperatures and yields the desired compound in lower yields.
Eigenschaften
IUPAC Name |
(1S)-1-(1-methylpiperidin-4-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(10)8-3-5-9(2)6-4-8;/h7-8,10H,3-6H2,1-2H3;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRTVPFVKMRDNI-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCN(CC1)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-tert-butyl 1-methyl 5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1,7-dicarboxylate](/img/structure/B6608104.png)

![N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamide hydrochloride](/img/structure/B6608119.png)
![rac-(1R,2R,3S,4S)-7-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6608120.png)

![4-phenyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B6608130.png)

![2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6608153.png)


![(1R,5S)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6608180.png)
![lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B6608184.png)
![tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate](/img/structure/B6608194.png)

